N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclohex-3-ene-1-carboxamide
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Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It has a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Pyrrolidine derivatives can be synthesized through ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis
The molecular structure of thiophene and pyrrolidine derivatives can be determined using spectroscopic methods and density functional theory (DFT) calculations . The crystal structure can be determined by X-ray diffraction analysis .Chemical Reactions Analysis
Thiophene and pyrrolidine derivatives can undergo various chemical reactions. For example, thiophene can react with electrophiles in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the molecular weight of a compound can be calculated based on its molecular formula .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(14-4-2-1-3-5-14)17-15-6-8-18(11-15)10-13-7-9-20-12-13/h1-2,7,9,12,14-15H,3-6,8,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUNGEZGMTUELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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